molecular formula C13H10N4O B5944730 (7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone

(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone

Cat. No.: B5944730
M. Wt: 238.24 g/mol
InChI Key: JJIUTMKUESOQQA-UHFFFAOYSA-N
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Description

(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone: is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone typically involves the reaction of appropriate triazole and pyrimidine precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other suitable reagents in the presence of triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions are common, where functional groups on the triazolopyrimidine ring can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the triazolopyrimidine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, (7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone has shown potential as an antiviral, antimicrobial, and anticancer agent . Its ability to inhibit specific enzymes and interact with biological targets makes it a valuable compound for drug development.

Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . This inhibition can lead to various therapeutic effects, such as antiviral or anticancer activity.

Comparison with Similar Compounds

Uniqueness: (7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a variety of biological targets makes it a versatile compound in scientific research and drug development.

Properties

IUPAC Name

(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c1-9-11(7-14-13-15-8-16-17(9)13)12(18)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIUTMKUESOQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC=NN12)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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